2-(Trifluoromethyl)furan-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H3F3O3 and a molecular weight of 180.08 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further substituted with a carboxylic acid group. It is a valuable chemical in various fields due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)furan-3-carboxylic acid typically involves the introduction of a trifluoromethyl group into a furan ring followed by carboxylation. One common method includes the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The resulting intermediate can then be oxidized to introduce the carboxylic acid group . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
2-(Trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts like palladium in coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of various drug candidates, especially those requiring the trifluoromethyl group for enhanced metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)furan-3-carboxylic acid and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, allowing them to interact more effectively with biological membranes and enzymes. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(Trifluoromethyl)furan-3-carboxylic acid can be compared with other trifluoromethyl-substituted heterocycles, such as:
2-(Trifluoromethyl)thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a pyridine ring, offering different electronic properties.
2-(Trifluoromethyl)benzene-3-carboxylic acid: Benzene ring provides different reactivity and stability profiles.
The uniqueness of this compound lies in its combination of the furan ring’s aromaticity and the electron-withdrawing trifluoromethyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-(trifluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIKIZXFYAKIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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